molecular formula C13H17NO4S B2379392 Ethyl 1-[(4-methylphenyl)sulfonyl]-3-azetanecarboxylate CAS No. 866152-78-5

Ethyl 1-[(4-methylphenyl)sulfonyl]-3-azetanecarboxylate

Cat. No. B2379392
CAS RN: 866152-78-5
M. Wt: 283.34
InChI Key: GIGLAPQDMSNSIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

An efficient method to obtain ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate was outlined using condensation reactions of 4-methylbenzenesulfonylhydrazide with (E)-ethyl 2-cyano-3-ethoxyacrylate .


Molecular Structure Analysis

In the title molecule, C13H15N3O4S, the benzene and pyrazole rings are inclined to each other at 77.48 (3)°, which shows the presence of π–π interactions, which link the hydrogen-bonded chains into layers parallel to the ab plane .


Chemical Reactions Analysis

Ethyl 4-methoxy-6-methyl-1-[(4-methylphenyl)sulfonyl]-1H-indazole-3-carboxylate (11) was obtained in 45–50% yields by intramolecular cyclization of ethyl (2-bromo-6-methoxy-4-methylphenyl){2-[(4-methylphenyl)sulfonyl]-hydrazinylidene}ethanoate (1), with LiHMDS or K3PO4 used in the role of base .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 1-[(4-methylphenyl)sulfonyl]-3-azetanecarboxylate is 297.33 g/mol . It has a molecular formula of C13H15NO5S .

Scientific Research Applications

Anticancer Potential

Research has explored the use of Ethyl 1-[(4-methylphenyl)sulfonyl]-3-azetanecarboxylate in the synthesis of anticancer agents. Specifically, it was involved in the creation of propanamide derivatives with potential anticancer properties. Notably, certain synthesized compounds demonstrated strong anticancer activity, although further in vivo studies were recommended for therapeutic validation (Rehman et al., 2018).

Role in Organic Synthesis

This compound has been utilized in various organic synthesis processes. It served as a precursor in the synthesis of polyhydroquinoline derivatives and played a role in the preparation of sulfonamides, which are important for alkaloid synthesis. These applications highlight its versatility in the realm of organic chemistry (Khaligh, 2014); (Michael et al., 2004).

Antibacterial Activity

There is also evidence of its role in creating compounds with antibacterial properties. For instance, derivatives of this compound demonstrated moderate inhibitory effects on various bacterial strains, indicating its potential in developing new antibacterial agents (Iqbal et al., 2017).

Application in Polymer Science

In polymer science, derivatives of this compound have been used to produce multistimuli-responsive polymers. These polymers exhibited unique properties such as reversible photoinduced phase separation, highlighting the compound's utility in advanced materials science (Ueki et al., 2009).

Mechanism of Action

While specific information on the mechanism of action for Ethyl 1-[(4-methylphenyl)sulfonyl]-3-azetanecarboxylate is not available, related compounds have been studied. For example, in vitro COX-1 and COX-2 inhibition studies showed that 4-[5-(4-methylphenyl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonyl azide with a para-SO2N3 substituent was a selective COX-1 inhibitor .

properties

IUPAC Name

ethyl 1-(4-methylphenyl)sulfonylazetidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-3-18-13(15)11-8-14(9-11)19(16,17)12-6-4-10(2)5-7-12/h4-7,11H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGLAPQDMSNSIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(C1)S(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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